molecular formula C4H4O B073955 3-Butyn-2-one CAS No. 1423-60-5

3-Butyn-2-one

Cat. No. B073955
CAS RN: 1423-60-5
M. Wt: 68.07 g/mol
InChI Key: XRGPFNGLRSIPSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-butyn-2-one and related compounds has been explored through various methods. A notable approach involves the reaction of sodium or lithium acetylide with ethylene oxide, although this method requires conditions such as liquid ammonia, dry ice, and extended contact times, with yields varying significantly (15–45%) (Gérard & Miginiac, 1977). Additionally, copper-catalyzed cross-coupling reactions of terminal alkynes with monooxalyl chloride offer a general and efficient pathway for synthesizing 2-oxo-3-butynoates and 2-oxo-3-butynoamides, showcasing the versatility and functional group tolerance of these methods (Guo, Li, & Zhang, 2003).

Molecular Structure Analysis

The molecular structure and conformation of 3-butyn-1-ol, a closely related molecule, have been extensively studied, revealing a preferred gauche conformation. This analysis provides insights into the structural preferences of molecules in this class, which could be extrapolated to 3-butyn-2-one. Key geometric parameters, such as bond lengths and angles, have been determined, offering a foundation for understanding the molecular structure of similar compounds (Bakken et al., 1996).

Chemical Reactions and Properties

3-Butyn-2-one undergoes a range of chemical reactions, illustrating its reactivity and functional group transformations. For instance, its conjugate addition to anilines in ethanol has been characterized, providing valuable information on the dynamics of facile E/Z alkene geometry interconversion of the resultant products (Chisholm et al., 2016). Moreover, the identification of a chemical artifact during the chromatographic analysis of 3-butyn-2-one highlights the complexity of its analysis and the importance of understanding its chemical behavior (Vogel, Pötter, & Karst, 2000).

Physical Properties Analysis

The physical properties of 3-butyn-2-one, such as enthalpies of combustion and vaporization, have been measured, providing essential thermodynamic data. These measurements contribute to a deeper understanding of the compound's stability and behavior under various conditions. The enthalpy of formation, for example, has been determined through experimental and computational studies, offering insights into the energy associated with the formation of 3-butyn-2-one and related molecules (Vélez et al., 2005).

Chemical Properties Analysis

The chemical properties of 3-butyn-2-one, including its reactivity and interaction with various reagents, are crucial for its application in synthetic chemistry. For instance, its role in the synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization demonstrates its utility in constructing complex molecular architectures (Zhang, Zhao, & Zhao, 2015). Additionally, the lipase-catalyzed kinetic resolution of 3-butyn-2-ol, a related molecule, underscores the potential of biocatalytic approaches in producing optically active derivatives of 3-butyn-2-one (Nakamura, Takenaka, & Ohno, 1998).

Scientific Research Applications

  • Molecular Structure and Conformations : 3-Butyn-1-ol, closely related to 3-Butyn-2-one, shows a preferred gauche conformation, which is significant in understanding its molecular behavior and potential chemical reactions (Bakken, Hopf, Mahle, & Trætteberg, 1996).

  • Conjugate Addition to Anilines : 3-Butyn-2-one can effectively undergo conjugate addition to anilines in ethanol, which is crucial in synthesizing enaminones. This process offers insights into alkene geometry and provides a method for creating these compounds (Chisholm, Valentine, Pohl, & Whiting, 2016).

  • Liquid Chromatographic Analysis Artifact : An artifact in the chromatographic analysis of 3-Butyn-2-one using the 2,4-dinitrophenylhydrazine method has been identified, highlighting potential pitfalls in analytical methods (Vogel, Pötter, & Karst, 2000).

  • Cycloaddition Reactions : 3-Butyn-2-one is involved in [2+2] and [3+2] cycloaddition reactions, which are fundamental in organic synthesis and for understanding reaction mechanisms (Monti, Audran, Leandri, & Monti, 1994).

  • Condensation Reactions : 3-Butyn-2-one can undergo self- and cross-condensation reactions, which are important in creating diverse organic compounds (Ramachandran, Rudd, & Reddy, 1999).

  • Hydrogenation Studies : Its hydrogenation over Pd/ZnO catalysts has been studied, which is significant in chemical engineering and industrial applications (Vernuccio, Goy, Rohr, Medlock, & Bonrath, 2016).

  • Chemical Vapor Deposition : 3-Butyn-2-one's decomposition in the gas phase can be used for depositing carbonaceous films, relevant in materials science (Dřínek, Urbanova, Bastl, Gregora, Vorlíček, Šubrt, & Pola, 1998).

  • Halogenation Mechanisms : Its reactions with bromine chloride and iodine monochloride offer insights into halogenation mechanisms, important in organic chemistry (Heasley, Buczala, Chappell, Hill, Whisenand, & Shellhamer, 2002).

Safety And Hazards

3-Butyn-2-one is highly flammable and fatal if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Relevant Papers

One relevant paper discusses the “On water” reaction of deactivated anilines with 4-methoxy-3-buten-2-one, a convenient, effective, and inexpensive surrogate for 3-butyn-2-one . The efficiency of the reaction mostly lies in the use of water as a solvent, which enhances the reaction rate by a 45 to 200-fold factor with regard to other media .

properties

IUPAC Name

but-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O/c1-3-4(2)5/h1H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGPFNGLRSIPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074521
Record name 3-Butyn-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyn-2-one

CAS RN

1423-60-5
Record name 3-Butyn-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name But-3-yn-2-one
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Record name 3-Butyn-2-one
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Record name But-3-yn-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
BB Snider, LA Brown, RSE Conn, TA Killinger - Tetrahedron letters, 1977 - Elsevier
… The [2+2] cycloaddition of 3-butyn-2-one with trans or cis-2-butene is stereospecific. Trans-2- -… 161t is clear that in these 3-butyn-2-one cycloadditions the stabilization of negative charge …
Number of citations: 20 www.sciencedirect.com
BB Zhang, WY Lou, MH Zong, H Wu - Journal of Molecular Catalysis B …, 2008 - Elsevier
… In this paper, we show the substrate 4-(trimethylsilyl)-3-butyn-2-one is unstable, and can be easily cleaved into a carbonyl alkyne and trimethylhydroxysilane in aqueous buffer with pH …
Number of citations: 28 www.sciencedirect.com
H Monti, G Audran, G Léandri, JP Monti - Tetrahedron letters, 1994 - Elsevier
NMR experiments unequivocally show that the by-product obtained from the ZnI 2 -promoted reaction of an allyltrimethylsilane with 3-butyn-2-one is a [2+2] cycloaddition compound. …
Number of citations: 26 www.sciencedirect.com
ZJ Xiao, MH Zong, WY Lou - Bioresource technology, 2009 - Elsevier
… )-3-butyn-2-one (TMSBO), a derivative of 3-butyn-2-one formed by attaching a bulky trimethylsilyl group to the alkyne unit, was used as the substrate for the bioreduction, the stability of …
Number of citations: 31 www.sciencedirect.com
A Zubaş, A Ghinet, S Shova, E Bîcu - New Journal of Chemistry, 2023 - pubs.rsc.org
… A comparison of efficacy in terms of yields of 1-acetylindolizines was performed by treating salt 13d with both 3-butyn-2-one and 4-(trimethylsilyl)-3-butyn-2-one 1. In both syntheses, 1-…
Number of citations: 0 pubs.rsc.org
WY Lou, L Chen, BB Zhang… - BMC …, 2009 - bmcbiotechnol.biomedcentral.com
… For economic, environmental and social reasons, production of (S)-TMSBOL via biocatalytic asymmetric reduction of the corresponding prochiral 4-(trimethylsilyl)-3-butyn-2-one (TMSB) …
Number of citations: 37 bmcbiotechnol.biomedcentral.com
H Monti, G Audran, M Feraud, JP Monti, G Léandri - Tetrahedron, 1996 - Elsevier
… reaction 3 of cyclohexanic core allylsilanes with 3-butyn-2-one 4, we reported, a contrario of … unhindered at the silicon atom with 3-butyn-2-one and show the primordial influence of the …
Number of citations: 13 www.sciencedirect.com
GD Willett, T Baer - Journal of the American Chemical Society, 1980 - ACS Publications
… The heat of formation of neutral 3-butyn-2-one is estimated from group additivity relations to … 3-butyn-2-one is evident from the PIE curves as well as the lack of metastable 3-butyn-2-one …
Number of citations: 30 pubs.acs.org
S Kitamura, Y Kohno, Y Okamoto, M Takeshita… - Drug metabolism and …, 2002 - ASPET
… of an α,β-ketoalkyne, 4-phenyl-3-butyn-2-one (PBYO), by rat liver microsomes and cytosol was … For example, 4-phenyl-3-butyn-2-one (PBYO 1 ) showed an antimutagenic effect on UV-…
Number of citations: 12 dmd.aspetjournals.org
IH Eom, SM Yuk, SI Yun - Bulletin of the Korean Chemical Society, 2000 - koreascience.kr
… (^obs) for Michael-type additions of Z-C6H4NH2 to 3butyn-2-one in H2O at 25.0 ± 0.1 C … Br^isted-type plot for Michael-type additions of ZC6H4NH2 to 3-butyn-2-one in H2O at 25.0 …
Number of citations: 4 koreascience.kr

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